![molecular formula C8H8Cl2N2O B3326937 2,4-Dichloro-5-methylbenzohydrazide CAS No. 297139-67-4](/img/structure/B3326937.png)
2,4-Dichloro-5-methylbenzohydrazide
Overview
Description
2,4-Dichloro-5-methylbenzohydrazide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 . It is used in laboratory chemicals .
Synthesis Analysis
Benzohydrazide derivatives, including 2,4-Dichloro-5-methylbenzohydrazide, have been synthesized by reacting 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with different benzohydrazides . The reaction of 4-[(aroyloxy)imino]cyclohexa-2,5-dien-1-ones with corresponding benzohydrazides also results in the formation of benzohydrazide derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methylbenzohydrazide is represented by the formula C8H8Cl2N2O .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methylbenzohydrazide is a white to off-white non-hygroscopic powder . It has a high solubility and low permeability, classifying it as a BCS Class 3 compound .Scientific Research Applications
Synthesis and Structural Analysis
- Research involving 2,4-Dichloro-5-methylbenzohydrazide often focuses on the synthesis and characterization of related compounds. For instance, Lei et al. (2013) synthesized hydrazone compounds derived from 4-methylbenzohydrazide, which includes a compound similar to 2,4-Dichloro-5-methylbenzohydrazide. These compounds were characterized using single crystal X-ray diffraction, revealing details about their crystalline structures and physicochemical properties (Lei et al., 2013).
Potential in Ferroelectric and Antiferroelectric Applications
- Another interesting application area is in the field of ferroelectricity and antiferroelectricity. Horiuchi et al. (2012) explored the properties of imidazole derivatives, including 5,6-dichloro-2-methylbenzimidazole, showing their potential in ferroelectric and antiferroelectric applications. This research suggests possible uses in developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antimicrobial Properties
- The antimicrobial properties of related compounds are also a significant area of research. Karthikeyan et al. (2008) studied the antimicrobial activities of a series of compounds containing 2,4-dichloro-5-fluorophenyl, which could be relevant in understanding the antimicrobial potential of 2,4-Dichloro-5-methylbenzohydrazide derivatives (Karthikeyan et al., 2008).
Anticancer Evaluation
- The potential anticancer properties of related compounds have also been explored.
Salahuddin et al. (2014) synthesized and characterized compounds derived from 1H-benzimidazol-1-yl acetohydrazide, including evaluations of their anticancer effects. The study highlights the potential of these compounds, which are structurally related to 2,4-Dichloro-5-methylbenzohydrazide, in the field of cancer research (Salahuddin et al., 2014).
Agricultural Applications
- 2,4-Dichloro-5-methylbenzohydrazide derivatives also show promise in agricultural applications. Wu et al. (2019) reported on 1,3,4-oxadiazole-2-carbohydrazides with significant antifungal properties, potentially targeting succinate dehydrogenase. This study indicates the possible use of similar compounds in protecting crops against fungal diseases (Wu et al., 2019).
properties
IUPAC Name |
2,4-dichloro-5-methylbenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4-2-5(8(13)12-11)7(10)3-6(4)9/h2-3H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMVMIPOQFLOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330915 | |
Record name | 2,4-dichloro-5-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26657571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4-Dichloro-5-methylbenzohydrazide | |
CAS RN |
297139-67-4 | |
Record name | 2,4-dichloro-5-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.